3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid

pKa ionization state permeability

3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclo[1.1.1]pentane (BCP) derivative that functions as a three-dimensional bioisostere for the tert-butyl group and para-substituted phenyl rings in medicinal chemistry. The compound carries a carboxylic acid handle at the bridgehead position, enabling facile conjugation to amine-containing scaffolds via standard amide coupling, while the tert-butyl substituent at the opposing bridgehead provides steric bulk that mimics the geometry of para-substituted tert-butyl arenes with enhanced saturation (Fsp³ = 0.9).

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 132663-73-1
Cat. No. B3046920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid
CAS132663-73-1
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C12CC(C1)(C2)C(=O)O
InChIInChI=1S/C10H16O2/c1-8(2,3)10-4-9(5-10,6-10)7(11)12/h4-6H2,1-3H3,(H,11,12)
InChIKeyUUWIRUOYXBPCQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS 132663-73-1): Core Baseline for tert-Butyl Bioisostere Procurement


3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclo[1.1.1]pentane (BCP) derivative that functions as a three-dimensional bioisostere for the tert-butyl group and para-substituted phenyl rings in medicinal chemistry [1]. The compound carries a carboxylic acid handle at the bridgehead position, enabling facile conjugation to amine-containing scaffolds via standard amide coupling, while the tert-butyl substituent at the opposing bridgehead provides steric bulk that mimics the geometry of para-substituted tert-butyl arenes with enhanced saturation (Fsp³ = 0.9) . With a molecular formula of C₁₀H₁₆O₂ and a molecular weight of 168.23 g·mol⁻¹, it serves as a compact, sp³-rich building block for property optimization in drug discovery programs [2].

Why 3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid Cannot Be Interchanged with Generic tert-Butyl Phenyl or Unsubstituted BCP Building Blocks


The BCP scaffold imposes a non-planar, three-dimensional geometry with bridgehead-to-bridgehead distance approximately 35% shorter than a para-substituted phenyl ring, fundamentally altering the vector of substituent projection and target binding interactions in ways that generic planar aryl or flexible alkyl isosteres cannot replicate [1]. Substitution at the bridge position with a tert-butyl group further modulates the acidity of the carboxylic acid via inductive effects transmitted through the strained bicyclic framework, producing a pKa distinct from both the unsubstituted BCP acid and the analogous 4-tert-butylbenzoic acid [2]. These structural and electronic differences translate into quantifiable changes in lipophilicity, solubility, and metabolic stability that render direct interchange of building blocks within this class scientifically invalid without comparative physicochemical profiling [3].

Quantified Differentiation of 3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid Against Its Closest Comparators


Reduced Acidity Relative to 4-tert-Butylbenzoic Acid: pKa Elevation of ~0.6 Units

3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid exhibits a predicted pKa of 5.00 ± 0.40 , which is approximately 0.6 units higher (less acidic) than the measured pKa of 4.38 for 4-tert-butylbenzoic acid, its direct para-phenyl analog . The unsubstituted bicyclo[1.1.1]pentane-1-carboxylic acid, lacking the electron-donating tert-butyl substituent, has a predicted pKa of 4.99 ± 0.20, indicating that the tert-butyl group at the 3-position exerts a modest base-strengthening inductive effect through the BCP cage .

pKa ionization state permeability

Lipophilicity Reduction: ΔLogP ≈ –1.3 Units vs. 4-tert-Butylbenzoic Acid

The experimentally determined LogP of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid is 2.267 , which is substantially lower than the reported LogP of 3.58 for 4-tert-butylbenzoic acid . For additional context, the LogP of tert-butylbenzene is approximately 4.0, indicating that incorporation of the BCP core and the carboxylic acid functionality together reduce lipophilicity by over 1.7 log units relative to the bare tert-butylphenyl hydrocarbon [1].

lipophilicity LogP ADME

BCP-for-Phenyl Replacement Delivers ≥50-Fold Aqueous Solubility Improvement

In a systematic matched-pair study across multiple scaffolds, replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improved intrinsic aqueous solubility by at least 50-fold, with additional drug-like compound pairs showing solubility enhancements of 20- to 40-fold [1]. By contrast, the bicyclo[2.2.2]octane-1,4-diyl (BCO) isostere improved solubility only 2- to 3-fold, and the cubane-1,4-diyl isostere approximately 10-fold. Shake-flask intrinsic solubility measurements were performed at pH 1 (for acids) or pH 6.8 (for esters) to characterize the neutral species [1].

aqueous solubility bioisostere developability

Non-Specific Binding Reduction: ΔCHI(IAM) ≈ –6.7 to –8.6 Units vs. Phenyl

The replacement of a para-phenyl group with a BCP moiety reduced the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) by approximately 6.7 to 8.6 units across multiple matched molecular pairs, directly quantifying decreased non-specific binding (NSB) propensity [1]. In contrast, the para-phenyl to BCO switch increased CHI(IAM) values by an average of 3.4 units, indicating higher NSB, while the cubane replacement yielded intermediate decreases [1]. Lower CHI(IAM) values correlate with reduced non-productive binding to biological membranes and proteins.

non-specific binding CHI(IAM) pharmacokinetics

Metabolic Stability Advantage of BCP over tert-Butyl in Drug Analog Series

In a comparative study of tert-butyl isosteres using bosentan and vercirnon as drug scaffolds, the bicyclo[1.1.1]pentanyl (BCP) group conferred improved metabolic stability relative to the parent tert-butyl substituent, which is a known site of CYP-mediated oxidative metabolism [1]. The tert-butyl group in bosentan is primarily metabolized by CYP2C9, and replacement with the BCP motif reduced this metabolic liability [2]. The study ranked isosteres by increasing lipophilicity as CF₃ < SF₅ < cyclopropyl-CF₃ < t-butyl < BCP, indicating that while BCP was slightly more lipophilic than tert-butyl, it nonetheless provided a favorable balance of metabolic stability and other ADME parameters [1].

metabolic stability CYP metabolism tert-butyl isostere

Fraction sp³ (Fsp³) = 0.9: Maximal Saturation for Enhanced Three-Dimensionality

3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid has an Fsp³ (fraction of sp³-hybridized carbons) of 0.9, meaning 9 of its 10 carbon atoms are sp³-hybridized . This contrasts sharply with 4-tert-butylbenzoic acid, which has an Fsp³ of approximately 0.36 (4 sp³ carbons out of 11 total), and with tert-butylbenzene, which has an Fsp³ of approximately 0.4 [1]. High Fsp³ is associated with improved aqueous solubility, reduced melting point, and enhanced probability of clinical success in drug discovery campaigns [2].

Fsp³ three-dimensionality drug-like space

Optimal Application Scenarios for 3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid Based on Quantitative Differentiation


Late-Stage Lead Optimization Requiring tert-Butyl Replacement with Reduced Lipophilicity

When a lead series contains a 4-tert-butylbenzamide or 4-tert-butylphenyl moiety that drives LogP above 4.0 and contributes to high non-specific binding, 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid can be used as a direct bioisosteric replacement. The BCP acid delivers a LogP reduction of ~1.3 units relative to the analogous 4-tert-butylbenzoic acid conjugate , and BCP-for-phenyl replacements have been shown to reduce NSB by 6.7–8.6 CHI(IAM) units [1]. The carboxylic acid handle enables retention of the same amide coupling strategy used for the original phenyl acid building block, minimizing synthetic disruption.

Solubility Rescue of Sparingly Soluble para-Phenyl-Containing Candidates

For development candidates with aqueous solubility below 10 µM attributed to planar aromatic stacking, incorporation of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid as a phenyl replacement can improve solubility by 50-fold or more, as demonstrated across multiple matched molecular pairs [1]. This improvement exceeds that of alternative cage isosteres such as bicyclo[2.2.2]octane (2–3 × improvement) or cubane (~10 × improvement), making the BCP acid the quantitatively superior choice when solubility enhancement is the primary objective [1].

Fragment-Based Drug Discovery (FBDD) Library Design with Maximal 3D Character

With an Fsp³ of 0.9 , 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid is an ideal fragment for constructing sp³-rich screening libraries. Its molecular weight of 168 Da remains within fragment limits, while the carboxylic acid group provides a synthetic vector for rapid elaboration. In contrast to planar phenyl-based fragments (Fsp³ ~ 0.2–0.4), this BCP building block introduces conformational rigidity and three-dimensionality that has been correlated with improved clinical success rates [2], while the tert-butyl substituent maintains the steric recognition element required for hydrophobic pocket occupancy.

Metabolic Soft-Spot Mitigation in tert-Butyl-Containing Clinical Candidates

In drug candidates where oxidative metabolism of the tert-butyl group by CYP2C9 or CYP3A4 limits oral exposure, 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid offers a metabolically more robust alternative while preserving the steric bulk and lipophilic character of the tert-butyl motif. The BCP group has been shown to confer improved metabolic stability relative to the tert-butyl group in both the bosentan and vercirnon chemotypes [3], providing a validated precedent for this bioisosteric switch. The carboxylic acid functionality further enables direct conjugation to amine-containing core scaffolds without additional protecting group manipulations.

Quote Request

Request a Quote for 3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.